2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate
Overview
Description
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate is a chemical compound with the molecular formula C11H13F3O5S. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by the presence of trifluoroethoxy and phenoxy groups, which contribute to its unique chemical properties .
Scientific Research Applications
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate is widely used in scientific research, particularly in the following areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
Target of Action
The primary target of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate is the α1A-adrenoceptor . This receptor is a subtype of α1-adrenoceptors, which are a class of G protein-coupled receptors involved in various physiological processes.
Mode of Action
This compound acts as a selective antagonist of the α1A-adrenoceptor . By binding to this receptor, it inhibits the action of endogenous catecholamines and disrupts the signal transduction pathway, leading to various downstream effects.
Biochemical Pathways
The antagonism of the α1A-adrenoceptor leads to a decrease in intracellular calcium levels, which in turn causes smooth muscle relaxation . This is particularly relevant in the treatment of conditions like benign prostatic hypertrophy, where smooth muscle tone can contribute to urinary symptoms.
Pharmacokinetics
As a synthetic intermediate of silodosin , its pharmacokinetic properties may be similar
Result of Action
The molecular and cellular effects of this compound’s action result in the relaxation of smooth muscle tone . This can alleviate symptoms associated with conditions like benign prostatic hypertrophy, including urinary retention and discomfort.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate typically involves the reaction of 2-(2,2,2-Trifluoroethoxy)phenol with ethylene oxide in the presence of a base, followed by the reaction with methanesulfonyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines and thiols.
Oxidation: The phenoxy group can undergo oxidation reactions to form quinones.
Reduction: The trifluoroethoxy group can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinones and related compounds.
Reduction: Formation of reduced trifluoroethoxy derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol
- 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Chloride
- 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Bromide
Uniqueness
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate is unique due to its methanesulfonate group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where selective reactivity is required .
Properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O5S/c1-20(15,16)19-7-6-17-9-4-2-3-5-10(9)18-8-11(12,13)14/h2-5H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJMCBMXHWZNKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOC1=CC=CC=C1OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441213 | |
Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160969-03-9 | |
Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160969-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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